molecular formula C15H15N5O4 B2625672 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 2034351-04-5

6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No. B2625672
CAS RN: 2034351-04-5
M. Wt: 329.316
InChI Key: MHTZOFGXFFQJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.316. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation

The compound has been investigated for its potential in catalytic protodeboronation of alkyl boronic esters. Unlike functionalizing deboronation methods, protodeboronation is less explored. In a recent study, researchers reported a radical-based approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method allows for the removal of the boron moiety, which is essential in synthetic sequences. Notably, the protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Building Blocks in Organic Synthesis

Organoboron compounds, including boronic esters, serve as valuable building blocks in organic synthesis. Pinacol boronic esters, such as the compound , are particularly attractive due to their bench stability, ease of purification, and commercial availability. These features make them suitable for various chemical transformations, where the boron moiety remains in the final product. Examples include homologations, conjunctive cross couplings, and radical-polar crossover reactions .

Hydroboration Strategies

Historically, boron chemistry has been enriched by hydroboration reactions. The introduction of boronic esters, like the compound we’re discussing, has expanded the scope of these reactions. Notably, the compound’s stability allows for efficient protodeboronation, addressing challenges associated with removing the boron moiety at the end of synthetic sequences .

properties

IUPAC Name

3-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c21-12-4-3-10(17-18-12)15(22)20-6-5-9(8-20)13-16-14(24-19-13)11-2-1-7-23-11/h1-2,7,9H,3-6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTZOFGXFFQJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NNC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

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